molecular formula C15H20N2O4 B5721386 3,4-bis(isobutyrylamino)benzoic acid

3,4-bis(isobutyrylamino)benzoic acid

Cat. No. B5721386
M. Wt: 292.33 g/mol
InChI Key: QFSNMFBLRXRHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-bis(isobutyrylamino)benzoic acid, commonly known as DIBA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzoic acid derivatives and is synthesized by the reaction of 3,4-diaminobenzoic acid with isobutyryl chloride. DIBA has been extensively studied for its various applications in the field of medicinal chemistry and biochemistry.

Mechanism of Action

The mechanism of action of DIBA is not fully understood, but it is believed to inhibit the activity of enzymes by binding to them and interfering with their function. DIBA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
DIBA has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation. DIBA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. Furthermore, DIBA has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DIBA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its purity can be easily controlled. Furthermore, DIBA exhibits potent inhibitory activity against several enzymes, making it a valuable tool for studying enzyme function. However, one limitation of DIBA is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in some experiments.

Future Directions

There are several future directions for the study of DIBA. One potential application is in the development of new anticancer drugs that target the caspase cascade. Furthermore, DIBA could be studied further for its potential use in the treatment of Alzheimer's disease. Finally, the mechanism of action of DIBA could be further elucidated to better understand its effects on enzymes and other biological processes.

Synthesis Methods

The synthesis of DIBA is carried out by the reaction of 3,4-diaminobenzoic acid with isobutyryl chloride in the presence of a catalyst such as triethylamine. The reaction proceeds under controlled conditions, and the product is obtained by the purification of the crude reaction mixture using column chromatography. The yield of DIBA obtained through this method is generally high, and the purity is also good.

Scientific Research Applications

DIBA has been studied for its various applications in scientific research. It has been found to exhibit potent inhibitory activity against several enzymes, including HIV-1 integrase, topoisomerase II, and DNA polymerase. DIBA has also been studied for its anticancer properties and has been found to induce apoptosis in cancer cells. Furthermore, DIBA has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

properties

IUPAC Name

3,4-bis(2-methylpropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-8(2)13(18)16-11-6-5-10(15(20)21)7-12(11)17-14(19)9(3)4/h5-9H,1-4H3,(H,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSNMFBLRXRHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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